Naphthoquine

Description

Properties

IUPAC Name |

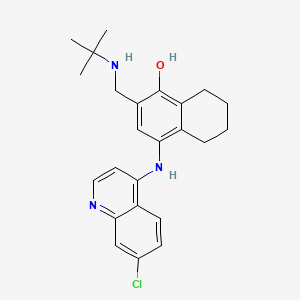

2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28ClN3O/c1-24(2,3)27-14-15-12-22(17-6-4-5-7-18(17)23(15)29)28-20-10-11-26-21-13-16(25)8-9-19(20)21/h8-13,27,29H,4-7,14H2,1-3H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVMYTDOWUQLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC1=CC(=C2CCCCC2=C1O)NC3=C4C=CC(=CC4=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173531-57-2 | |

| Record name | Naphthoquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173531572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthoquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16249 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NAPHTHOQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRY8UD4E2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Naphthoquine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthoquine, a 4-aminoquinoline derivative, is a significant antimalarial agent first synthesized in China in 1986.[1] This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of naphthoquine. It includes detailed experimental protocols for its synthesis and biological evaluation, quantitative data on its efficacy and pharmacokinetics, and visualizations of its synthetic pathway and mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Discovery and Development

Naphthoquine was developed in China as part of a national effort to discover new antimalarial drugs.[2][3] The initial discovery was a result of a systematic screening of compounds, leading to the identification of this potent 4-aminoquinoline derivative. While detailed historical records of the initial discovery are not widely available, its synthesis in 1986 marked a significant advancement in the search for alternatives to existing antimalarials facing increasing parasite resistance.

Following its initial discovery, naphthoquine was further developed and is now primarily used in combination with artemisinin.[1] This artemisinin-based combination therapy (ACT), known as artemisinin-naphthoquine, leverages the rapid but short-acting parasiticidal activity of artemisinin with the slower but longer-lasting effect of naphthoquine.[4]

Synthesis of Naphthoquine

The synthesis of naphthoquine, a 4-aminoquinoline, follows established chemical principles for the formation of this class of compounds. A plausible and widely utilized method for synthesizing 4-aminoquinolines involves the nucleophilic aromatic substitution of a chlorine atom at the 4-position of a quinoline ring with a suitable amine. While the precise, originally published protocol from 1986 is not readily accessible, the following represents a chemically sound and detailed experimental protocol for the synthesis of naphthoquine, based on common synthetic strategies for analogous compounds.

Proposed Synthetic Pathway

The synthesis of naphthoquine can be conceptualized as a two-step process, starting from 4,7-dichloroquinoline and a suitable amine precursor.

Caption: Proposed synthetic pathway for naphthoquine.

Experimental Protocol: Synthesis of Naphthoquine

This protocol describes the nucleophilic aromatic substitution reaction between 4,7-dichloroquinoline and a suitable amine to yield naphthoquine.

Materials:

-

4,7-dichloroquinoline

-

tert-Butylamine

-

Anhydrous solvent (e.g., N,N-Dimethylformamide or Acetonitrile)

-

Base (e.g., Potassium carbonate or Triethylamine)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,7-dichloroquinoline (1 equivalent) in the anhydrous solvent.

-

Addition of Reagents: Add the base (2-3 equivalents) to the solution, followed by the slow addition of tert-butylamine (1.5-2 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Collect the fractions containing the pure product, combine, and remove the solvent to yield naphthoquine. Characterize the final product by NMR, mass spectrometry, and melting point analysis.

Mechanism of Action

Naphthoquine exerts its antimalarial effect through a mechanism shared with other quinoline-based drugs: the inhibition of heme polymerization within the parasite's digestive vacuole.

Signaling Pathway and Molecular Interactions

The parasite digests hemoglobin from the host's red blood cells, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Naphthoquine disrupts this detoxification process.

Caption: Mechanism of action of naphthoquine.

Experimental Protocol: Heme Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of β-hematin, a synthetic equivalent of hemozoin.[5][6][7][8]

Materials:

-

Hemin chloride

-

Sodium acetate buffer (pH 4.8)

-

Naphthoquine (and other test compounds)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare a stock solution of hemin chloride in DMSO. Prepare serial dilutions of naphthoquine and control drugs in DMSO.

-

Assay Setup: In a 96-well plate, add the sodium acetate buffer to each well. Add the test compound dilutions to the respective wells.

-

Initiation of Polymerization: Add the hemin chloride solution to all wells to initiate the polymerization reaction.

-

Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

-

Quantification: After incubation, centrifuge the plate and discard the supernatant. Wash the pellet with DMSO to remove unreacted heme. Dissolve the β-hematin pellet in a solution of NaOH or another suitable solvent.

-

Data Analysis: Measure the absorbance of the dissolved β-hematin at a suitable wavelength (e.g., 405 nm). Calculate the percentage of inhibition of heme polymerization for each concentration of the test compound compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits heme polymerization by 50%.

Biological Activity and Efficacy

The antimalarial activity of naphthoquine is typically assessed through in vitro and in vivo studies. The in vitro efficacy is commonly determined by measuring the 50% inhibitory concentration (IC50) against Plasmodium falciparum.

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I-based)

This method is widely used to determine the IC50 of antimalarial compounds against P. falciparum.[9]

Materials:

-

P. falciparum culture (chloroquine-sensitive and resistant strains)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI-1640 based)

-

Naphthoquine and control drugs

-

SYBR Green I nucleic acid stain

-

Lysis buffer

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at a defined hematocrit and parasitemia.

-

Drug Dilution: Prepare serial dilutions of naphthoquine and control drugs in the culture medium.

-

Assay Plate Preparation: Add the drug dilutions to a 96-well black microplate. Include drug-free wells (positive control) and wells with uninfected erythrocytes (negative control).

-

Infection: Add the parasite culture to each well.

-

Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I to each well. Incubate in the dark to allow for cell lysis and DNA staining.

-

Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control. Determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Efficacy Data

The efficacy of artemisinin-naphthoquine (ASNQ) has been evaluated in numerous clinical trials. The data below is a summary from a systematic review of single-dose ASNQ for treating uncomplicated malaria.

| Comparator Drug | Follow-up Duration | Efficacy of ASNQ (PCR-confirmed) | Efficacy of Comparator (PCR-confirmed) | Reference |

| Artemether–lumefantrine (AL) | Day 28 | 94.2% (130/138) | 94.0% (125/133) | [10] |

| Dihydroartemisinin–piperaquine (DHP) | Day 28 | 95.5% (192/201) | 92.5% (186/201) | [10] |

| Dihydroartemisinin–piperaquine (DHP) | Day 42 | 90.0% (181/201) | 90.0% (180/200) | [10] |

| Artemether–lumefantrine (AL) | Day 42 | 98.2% (111/113) | 98.2% (110/112) | [10] |

Pharmacokinetics

Understanding the pharmacokinetic profile of naphthoquine is crucial for optimizing its dosage and clinical use. Several studies have characterized its absorption, distribution, metabolism, and excretion.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of naphthoquine from a study in Tanzanian children and adults with uncomplicated malaria.[4]

| Parameter | Value (for a typical 55-kg patient) | 95% Confidence Interval |

| Clearance (CL/F) | 44.2 L/h | 37.9 to 50.6 L/h |

| Central Volume of Distribution (Vc/F) | 1,480 L | 1,110 to 1,930 L |

| Peripheral Volume of Distribution (Vp/F) | 36,900 L | 28,100 to 48,100 L |

| Inter-compartmental Clearance (Q/F) | 39.3 L/h | 26.9 to 54.8 L/h |

| Absorption Rate Constant (ka) | 0.49 h⁻¹ | 0.35 to 0.70 h⁻¹ |

F denotes the oral bioavailability of the drug.

Conclusion

Naphthoquine remains a vital component in the arsenal of antimalarial drugs, particularly as a partner in artemisinin-based combination therapies. Its discovery and development highlight the ongoing need for novel therapeutic agents to combat drug-resistant malaria. This technical guide provides a foundational resource for researchers, consolidating key information on its synthesis, mechanism of action, and pharmacological properties. Further research into the precise molecular interactions of naphthoquine and continued surveillance of its clinical efficacy are essential for its sustained role in global malaria control efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy and Safety of a Naphthoquine-Azithromycin Coformulation for Malaria Prophylaxis in Southeast Asia: A Phase 3, Double-blind, Randomized, Placebo-controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Artemisinin, the Magic Drug Discovered from Traditional Chinese Medicine [engineering.org.cn]

- 4. Population Pharmacokinetics of Antimalarial Naphthoquine in Combination with Artemisinin in Tanzanian Children and Adults: Dose Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Relationship between Antimalarial Drug Activity, Accumulation, and Inhibition of Heme Polymerization in Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. benchchem.com [benchchem.com]

- 10. A systematic review of the efficacy of a single dose artemisinin–naphthoquine in treating uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]

Naphthoquine's Mechanism of Action Against Plasmodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthoquine, a 4-aminoquinoline derivative, is a crucial component of the artemisinin-based combination therapy (ACT) artemisinin-naphthoquine.[1] While its partner drug, artemisinin, provides rapid parasite clearance through the generation of free radicals, naphthoquine's longer half-life is critical for eliminating residual parasites and preventing recrudescence.[2][3] The primary mechanism of action of naphthoquine against Plasmodium species is the disruption of heme detoxification within the parasite's digestive vacuole. This leads to an accumulation of toxic free heme, inducing parasite death. A secondary, less direct mechanism may involve the generation of reactive oxygen species (ROS), contributing to a hostile intracellular environment for the parasite. This guide provides an in-depth technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism: Inhibition of Heme Polymerization

During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin in its acidic digestive vacuole to obtain essential amino acids.[4] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, crystalline structure called hemozoin (malaria pigment).[5]

Naphthoquine, like other 4-aminoquinolines, disrupts this vital detoxification process.[5] It is hypothesized that naphthoquine, being a weak base, accumulates in the acidic digestive vacuole of the parasite.[2] Here, it is believed to form a complex with heme, thereby capping the growing hemozoin crystal and preventing further polymerization.[6] The resulting accumulation of free heme is highly toxic to the parasite, leading to membrane damage, enzyme inhibition, and ultimately, cell death.[5]

Quantitative Data: In Vitro Antiplasmodial Activity

The 50% inhibitory concentration (IC50) is a measure of a drug's potency. The following table summarizes the in vitro IC50 values of naphthoquine and its derivatives against various strains of Plasmodium falciparum.

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| Naphthoquine | FccSM/YN | 2.11 | [7] |

| Naphthoquine | Field Isolates (Ghana) | 8.3 (Geometric Mean) | [8] |

| Naphthoquine Phosphate | Babesia gibsoni | 3,300 ± 500 | [9] |

| Hydroxy-naphthoquinone (S-10576) | D6 | 63 | [10] |

| Hydroxy-naphthoquinone (S-10576) | W2 | 214 | [10] |

| Hydroxy-naphthoquinone (S-10576) | TM91C235 | 348 | [10] |

| Hydroxy-naphthoquinone (NQ1) | D6 | 5 | [10] |

| Hydroxy-naphthoquinone (NQ1) | W2 | 65 | [10] |

| Hydroxy-naphthoquinone (NQ1) | TM91C235 | 84 | [10] |

| Naphthoquinone derivative (HTS07940) | FCR3 | 2,910 | [1] |

| Naphthoquinone derivative (HTS08262) | FCR3 | 34,000 | [1] |

Experimental Protocol: In Vitro Heme Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of β-hematin, a synthetic equivalent of hemozoin.

Materials:

-

Hematin (porcine)

-

Sodium hydroxide (NaOH), 0.2 M

-

Test compound dissolved in an appropriate solvent (e.g., DMSO)

-

Glacial acetic acid

-

Microcentrifuge tubes

-

Incubator at 37°C

-

Centrifuge

-

ELISA reader (405 nm)

-

Prepare a 1 mM hematin solution by dissolving it in 0.2 M NaOH.

-

In a microcentrifuge tube, add 100 µL of the 1 mM hematin solution.

-

Add 50 µL of the test compound at various concentrations. For a negative control, add 50 µL of the solvent used to dissolve the test compound. For a positive control, use a known inhibitor like chloroquine.

-

To initiate the polymerization reaction, add 50 µL of glacial acetic acid (to achieve a pH of approximately 2.6).

-

Incubate the mixture at 37°C for 24 hours.

-

After incubation, centrifuge the tubes at 8000 rpm for 10 minutes to pellet the β-hematin.

-

Carefully remove the supernatant.

-

Wash the pellet three times with 200 µL of DMSO, centrifuging at 8000 rpm for 10 minutes after each wash to remove unreacted hematin.

-

After the final wash, dissolve the β-hematin pellet in 200 µL of 0.1 M NaOH.

-

Transfer 100 µL of the dissolved β-hematin solution to a 96-well plate.

-

Read the absorbance at 405 nm using an ELISA reader.

-

The percentage of inhibition is calculated relative to the negative control. The IC50 value is the concentration of the test compound that inhibits 50% of β-hematin formation.

Visualization of Heme Polymerization Inhibition

Caption: Inhibition of heme polymerization by naphthoquine in the Plasmodium digestive vacuole.

Secondary Mechanism: Generation of Reactive Oxygen Species (ROS)

Naphthoquinones as a chemical class are known to participate in redox cycling, which can lead to the generation of reactive oxygen species (ROS).[13][14] This process involves the reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce superoxide anions and other ROS.[13] While the primary mechanism of naphthoquine is considered to be heme polymerization inhibition, the generation of ROS could contribute to the overall antimalarial effect by inducing oxidative stress within the parasite. This oxidative stress can damage vital cellular components such as lipids, proteins, and nucleic acids.[14]

Experimental Protocol: Measurement of Intracellular ROS using DCFDA

2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS produced.

Materials:

-

Plasmodium falciparum-infected erythrocytes

-

DCFDA stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS) or appropriate culture medium without phenol red

-

Naphthoquine solution

-

Positive control for ROS generation (e.g., tert-Butyl hydroperoxide)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm) or flow cytometer

Procedure for Microplate Reader: [15][16][17]

-

Harvest infected erythrocytes and wash them with PBS.

-

Resuspend the cells in a working solution of 20 µM DCFDA in PBS or phenol red-free medium.

-

Incubate the cells for 30 minutes at 37°C in the dark.

-

Centrifuge the cells to pellet them, and remove the supernatant containing the DCFDA solution.

-

Wash the cells once with PBS.

-

Resuspend the cells in PBS or phenol red-free medium and add 100 µL of the cell suspension to each well of a 96-well black, clear-bottom plate.

-

Add the desired concentrations of naphthoquine to the wells. Include untreated controls and a positive control.

-

Incubate for the desired period (e.g., 1-3 hours) at 37°C in the dark.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

Background fluorescence from untreated cells should be subtracted from the values of treated cells.

Visualization of Experimental Workflow for ROS Measurement

Caption: Experimental workflow for measuring ROS production in Plasmodium falciparum using DCFDA.

Potential Mitochondrial Effects

Some naphthoquinones, such as atovaquone, are known to target the mitochondrial electron transport chain (mtETC) in Plasmodium, specifically the cytochrome bc1 complex.[4][18] This inhibition disrupts mitochondrial membrane potential and pyrimidine biosynthesis.[18] While naphthoquine is structurally related to these compounds, its primary mode of action is considered distinct. However, it is plausible that at higher concentrations or under specific conditions, naphthoquine could exert some off-target effects on mitochondrial function, potentially contributing to its overall antimalarial activity. Further research is needed to fully elucidate the extent of naphthoquine's direct impact on Plasmodium mitochondria.

Visualization of Naphthoquine's Proposed Multi-faceted Action

Caption: Proposed multi-faceted mechanism of action of naphthoquine against Plasmodium.

Conclusion

The principal mechanism of action of naphthoquine against Plasmodium is the inhibition of heme polymerization, a critical detoxification pathway for the parasite. This leads to the accumulation of toxic free heme and subsequent parasite death. While the generation of reactive oxygen species and potential effects on mitochondrial function may contribute to its antimalarial activity, these are likely secondary to its primary mode of action. A thorough understanding of these mechanisms is essential for the continued development of effective antimalarial therapies and for managing the emergence of drug resistance. The experimental protocols provided herein offer standardized methods for the further investigation of naphthoquine and other potential antimalarial compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Artemisinin–naphthoquine combination: A directly observed treatment option in malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Artemisinin‐naphthoquine for treating uncomplicated Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,4-Naphthoquinones and Others NADPH-Dependent Glutathione Reductase-Catalyzed Redox Cyclers as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is Naphthoquine used for? [synapse.patsnap.com]

- 6. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory effect of naphthoquine phosphate on Babesia gibsoni in vitro and Babesia rodhaini in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design of anti-parasitic and anti-fungal hydroxy-naphthoquinones that are less susceptible to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs | Bentham Science [benthamscience.com]

- 14. mdpi.com [mdpi.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 17. researchgate.net [researchgate.net]

- 18. Mitochondrial Electron Transport Inhibition and Viability of Intraerythrocytic Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

Naphthoquine Phosphate: A Technical Guide to its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthoquine phosphate is a synthetic 4-aminoquinoline derivative that has demonstrated significant efficacy as an antimalarial agent.[1][2][3] Developed as a successor to chloroquine, it exhibits activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[4] This technical guide provides a comprehensive overview of the chemical and physical properties of naphthoquine phosphate, offering critical data and methodologies for researchers and professionals involved in drug development and parasitology.

Chemical and Physical Properties

A summary of the known chemical and physical properties of naphthoquine phosphate is presented in the tables below. It is important to note that while some data are derived from experimental measurements, others are computational predictions and should be regarded as such.

General and Structural Information

| Property | Value | Source |

| Chemical Name | 2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;phosphoric acid | [1][5] |

| CAS Number | 173531-58-3 | [5] |

| Molecular Formula | C₂₄H₃₄ClN₃O₉P₂ | [5] |

| Molecular Weight | 605.9 g/mol | [5] |

| Exact Mass | 605.1458814 Da | [5] |

| Appearance | Powder | [4] |

Physicochemical Data

| Property | Value | Source |

| Solubility | Water: 3.33 mg/mL (5.50 mM; requires sonication)DMSO: < 1 mg/mL (insoluble or slightly soluble) | [4][6] |

| logP (Octanol-Water) | 3.2 (Predicted) | [7] |

| Topological Polar Surface Area | 213 Ų (Computed) | [5] |

| Melting Point | Not available in cited literature | |

| pKa | Not available in cited literature |

Experimental Protocols

Detailed experimental protocols for determining key physicochemical properties of active pharmaceutical ingredients (APIs) like naphthoquine phosphate are outlined below. These are generalized methods and may require optimization for this specific compound.

Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: An excess amount of naphthoquine phosphate is added to a known volume of the desired solvent (e.g., water, DMSO, buffers of varying pH) in a sealed flask.

-

Equilibration: The flask is agitated in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of naphthoquine phosphate in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Protocol:

-

Sample Preparation: A small amount of dry, powdered naphthoquine phosphate is packed into a capillary tube.

-

Apparatus: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2°C per minute) near the expected melting point for an accurate determination.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (completion) are recorded as the melting range.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of a substance.

Protocol:

-

Solution Preparation: A solution of naphthoquine phosphate of known concentration is prepared in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value(s) can be determined from the inflection point(s) of the curve.

Mechanism of Action: Inhibition of Heme Detoxification

Naphthoquine's primary antimalarial activity is attributed to its interference with the detoxification of heme within the malaria parasite's food vacuole.[7]

Caption: Naphthoquine inhibits hemozoin formation in the malaria parasite.

Spectral Data

While specific spectral data for naphthoquine phosphate are not widely published, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized for its characterization.[4] Commercial suppliers often confirm the identity and purity of their products using these methods. A study on the metabolism of naphthoquine employed liquid chromatography-tandem high-resolution mass spectrometry to identify its metabolites.[8]

Conclusion

This technical guide consolidates the available chemical and physical data for naphthoquine phosphate. While key identifiers and some physicochemical properties are established, there remains a need for the experimental determination and publication of its melting point, pKa, and comprehensive spectral data to further support its development and application in medicinal chemistry and parasitology research. The provided experimental protocols offer a foundation for researchers to obtain these critical parameters.

References

- 1. apexbt.com [apexbt.com]

- 2. Inhibitory effect of naphthoquine phosphate on Babesia gibsoni in vitro and Babesia rodhaini in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naphthoquine phosphate and its combination with artemisinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naphthoquine phosphate | CAS:173531-58-3 | Antimalarial drug | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Naphthoquine phosphate | C24H34ClN3O9P2 | CID 9851774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Naphthoquine phosphate (173531-58-3) for sale [vulcanchem.com]

- 8. Metabolite identification of the antimalarial naphthoquine using liquid chromatography-tandem high-resolution mass spectrometry in combination with multiple data-mining tools - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Investigations into Naphthoquine: A Technical Overview of its Antimalarial Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthoquine, a 4-aminoquinoline derivative, emerged from early research as a promising candidate in the fight against malaria. This technical guide provides an in-depth analysis of the foundational preclinical studies that characterized its initial antimalarial activity. The document summarizes key quantitative data, details experimental methodologies, and illustrates the proposed mechanism of action, offering a comprehensive resource for researchers in the field of antimalarial drug discovery and development.

Core Data Presentation

The initial evaluation of naphthoquine's efficacy was established through a series of in vitro and in vivo studies. The following tables consolidate the quantitative data from this early research, providing a clear comparison of its activity against various Plasmodium species.

In Vitro Antimalarial Activity of Naphthoquine

| Plasmodium falciparum Strain | IC₅₀ (nM) | Reference |

| D10 (Chloroquine-sensitive) | 3.60 - 5.84 | [1] |

| K1 (Chloroquine-resistant) | >20 µM (for some early naphthoquinone analogs) | [2][3][4][5] |

| W2 (Chloroquine-resistant) | <30 µM (for some 2-hydroxy-3-methylamino-1,4-naphthoquinone derivatives) | [6] |

| 3D7 (Chloroquine-sensitive) | 7 - 44.5 µM (for two hydroxy-naphthoquinone derivatives) | [6] |

| Dd2 (Chloroquine-resistant) | 7 - 44.5 µM (for two hydroxy-naphthoquinone derivatives) | [6] |

Note: Early studies on naphthoquinone itself reported varying IC₅₀ values, and some of the initial data focused on broader naphthoquinone derivatives. The provided data reflects a range of findings from these foundational investigations.

In Vivo Antimalarial Activity of Naphthoquine

| Rodent Malaria Model | Parasite Strain | Efficacy Metric | Dose (mg/kg) | % Suppression | Reference |

| Mice | P. yoelii | ED₅₀ | 0.71 | 50 | [7] |

| Male Mice | P. yoelii | ED₉₀ | 1.10 | 90 | [7] |

| Female Mice | P. yoelii | ED₉₀ | 1.67 | 90 | [7] |

| Mice | P. berghei | ED₉₀ | 0.63 | 90 | [7] |

Experimental Protocols

The following sections detail the methodologies employed in the early preclinical evaluation of naphthoquine, providing a procedural framework for key in vitro and in vivo assays.

In Vitro Continuous Culture of Plasmodium falciparum

The in vitro cultivation of P. falciparum was fundamental to assessing the direct antiplasmodial activity of naphthoquine. The method, adapted from the work of Trager and Jensen, is outlined below.

1. Media Preparation:

-

RPMI 1640 Medium: The basal medium consisted of RPMI 1640 supplemented with HEPES buffer (25 mM), sodium bicarbonate (25 mM), L-glutamine (200 mM), and gentamicin (80 mg/2ml).[8]

-

Serum Supplementation: The complete culture medium was typically supplemented with 10% heat-inactivated human serum or a combination of serum and Albumax I.[2][8]

2. Erythrocyte Preparation:

-

Human erythrocytes (typically type O+) were obtained from healthy donors.

-

The red blood cells were washed three times in RPMI 1640 to remove plasma and the buffy coat.[8]

3. Culture Initiation and Maintenance:

-

Parasite cultures were initiated by inoculating washed erythrocytes with cryopreserved or fresh P. falciparum isolates.

-

Cultures were maintained at a 2-5% hematocrit in a low-oxygen environment (typically 3-5% CO₂, 5% O₂, and the remainder N₂) at 37°C.[2]

-

The culture medium was changed daily, and the parasitemia was monitored by microscopic examination of Giemsa-stained thin blood smears.[9]

-

Parasite synchronization, often using sorbitol treatment, was employed to obtain cultures at specific developmental stages (e.g., ring stage) for drug sensitivity assays.[6][10]

4. In Vitro Drug Susceptibility Assay (Schizont Maturation Inhibition):

-

Synchronized ring-stage parasites were diluted to a starting parasitemia of 0.5-1%.

-

Varying concentrations of naphthoquine (typically in serial dilutions) were added to the parasite cultures in 96-well microtiter plates.

-

The plates were incubated for 48-72 hours under the standard culture conditions.

-

After incubation, the inhibition of parasite growth was assessed by microscopic counting of the number of schizonts per 200 asexual parasites or by using DNA-intercalating dyes like SYBR Green I.[1][6]

-

The 50% inhibitory concentration (IC₅₀) was determined by plotting the percentage of inhibition against the drug concentration.

In Vivo 4-Day Suppressive Test (Peter's Test)

The 4-day suppressive test in rodent malaria models was a crucial in vivo assay to evaluate the early efficacy of naphthoquine.

1. Animal Model and Parasite Inoculation:

-

Swiss albino mice were commonly used as the animal model.[11][12]

-

Mice were infected intraperitoneally with a standardized inoculum of parasitized red blood cells from a donor mouse infected with a rodent malaria parasite, such as Plasmodium berghei or Plasmodium yoelii.[11][13]

2. Drug Administration:

-

Treatment with naphthoquine or a control drug (e.g., chloroquine) was initiated on the day of infection (Day 0), typically a few hours after parasite inoculation.[11][14]

-

The drug was administered orally or intraperitoneally once daily for four consecutive days (Day 0 to Day 3).[11]

3. Assessment of Efficacy:

-

On Day 4, thin blood smears were prepared from the tail blood of each mouse.

-

The percentage of parasitized erythrocytes was determined by microscopic examination of Giemsa-stained smears.

-

The percentage of suppression of parasitemia was calculated for each dose group relative to the parasitemia in the untreated control group.

-

The 50% and 90% effective doses (ED₅₀ and ED₉₀) were then calculated from the dose-response curve.[7]

-

Mean survival time of the mice in each group was also monitored as an additional measure of efficacy.[12]

Proposed Mechanism of Action

Early investigations suggested that naphthoquine, as a 4-aminoquinoline, shares a common mechanism of action with chloroquine, which involves the disruption of heme detoxification in the malaria parasite.

The malaria parasite digests host hemoglobin within its digestive vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. Naphthoquine is thought to accumulate in the acidic digestive vacuole and interfere with this detoxification process. By forming a complex with heme, it is hypothesized to cap the growing hemozoin crystal, preventing further polymerization.[15][16][17][18][19] This leads to the accumulation of toxic free heme, which in turn causes oxidative stress and lysis of the parasite.[15][17]

Conclusion

The early preclinical studies of naphthoquine established its potential as a potent antimalarial agent with activity against both chloroquine-sensitive and, to some extent, chloroquine-resistant strains of P. falciparum. The in vitro and in vivo data provided a solid foundation for its further development, ultimately leading to its inclusion in combination therapies. The detailed experimental protocols and the understanding of its mechanism of action, as outlined in this guide, remain relevant for the continued exploration of new antimalarial compounds and the ongoing efforts to combat drug resistance.

References

- 1. media.malariaworld.org [media.malariaworld.org]

- 2. Plasmodium falciparum in vitro continuous culture conditions: A comparison of parasite susceptibility and tolerance to anti-malarial drugs throughout the asexual intra-erythrocytic life cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro activity of natural and synthetic naphthoquinones against erythrocytic stages of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro activity of natural and synthetic naphthoquinones against erythrocytic stages of Plasmodium falciparum. | Semantic Scholar [semanticscholar.org]

- 6. In vitro antiplasmodial activity, pharmacokinetic profiles and interference in isoprenoid pathway of 2-aniline-3-hydroxy-1.4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbiologyjournal.org [microbiologyjournal.org]

- 8. Continuous Cultures of Plasmodium Falciparum Established in Tanzania from Patients with Acute Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iddo.org [iddo.org]

- 10. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]

- 11. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Antimalarial Activity of 80% Methanolic Root Extract of Dorstenia barnimiana Against Plasmodium berghei–Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mmv.org [mmv.org]

- 14. Chemo Suppressive and Curative Potential of Hypoestes forskalei Against Plasmodium berghei: Evidence for in vivo Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Insights into the role of heme in the mechanism of action of antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Naphthoquinone Derivatives: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanism of action of naphthoquinone derivatives, with a focus on their antimalarial and anticancer potential.

Naphthoquinone and its derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of naphthoquinone derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

Core Structure and Pharmacological Significance

The 1,4-naphthoquinone scaffold is a privileged structure in medicinal chemistry, known for its redox properties and ability to interfere with biological processes.[1] Natural and synthetic naphthoquinones have demonstrated a wide range of activities, including antimalarial, anticancer, and antimicrobial effects.[2][3] The core of this guide will focus on the antimalarial properties of 2-hydroxy-1,4-naphthoquinone (lawsone) derivatives, which have been extensively studied for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Structure-Activity Relationship (SAR) of Antimalarial Naphthoquinone Derivatives

The antimalarial activity of naphthoquinone derivatives is significantly influenced by the nature and position of substituents on the naphthoquinone ring. The following diagram illustrates the key structural features that govern the antiplasmodial potency of these compounds.

Caption: Key structural features influencing the activity of naphthoquinone derivatives.

Quantitative Data on Antimalarial Activity

The following tables summarize the in vitro antimalarial activity (IC50 values) of various 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives against different strains of Plasmodium falciparum.

Table 1: Antimalarial Activity of 3-Substituted Aminomethyl Lawsone Derivatives [4][5]

| Compound | R1 | R2 | IC50 (µg/mL) vs. P. falciparum |

| 1 | n-Butyl | H | 0.77 |

| 2 | Allyl | H | 1.47 |

| 3 | n-Butyl | Methyl | 3.25 |

| 4 | Allyl | Methyl | 3.89 |

| 5 | n-Butyl | Ethyl | 4.05 |

| 6 | Allyl | Ethyl | 1.63 |

| 7 | n-Butyl | Phenyl | 3.21 |

| 8 | Allyl | Phenyl | 2.54 |

| 11 | n-Butyl | 4-Chlorophenyl | 3.88 |

| 13 | Allyl | 4-Chlorophenyl | 3.96 |

Table 2: Antimalarial Activity of 3-Alkyldiarylether-2-hydroxy-1,4-naphthoquinones [6][7]

| Compound | Side Chain at Position 3 | IC50 (nM) vs. P. falciparum D6 | IC50 (nM) vs. P. falciparum Dd2 | IC50 (nM) vs. P. falciparum 7G8 |

| 3b | 2-(4-chlorophenoxy)ethyl | 4.5 | 5.3 | 4.8 |

| 3c | 3-(4-chlorophenoxy)propyl | 2.1 | 2.5 | 2.3 |

| 3g | 2-(4-(trifluoromethoxy)phenoxy)ethyl | 3.1 | 3.8 | 3.4 |

| 3h | 3-(4-(trifluoromethoxy)phenoxy)propyl | 1.5 | 1.8 | 1.6 |

| 3i | 4-(4-(trifluoromethoxy)phenoxy)butyl | 2.2 | 2.7 | 2.4 |

| 3j | 5-(4-(trifluoromethoxy)phenoxy)pentyl | 4.8 | 5.9 | 5.3 |

| 3k | 3-(4-fluorophenoxy)propyl | 1.9 | 2.3 | 2.1 |

| Atovaquone | - | 0.6 | 0.7 | 0.6 |

Experimental Protocols

Synthesis of 3-Substituted-2-hydroxy-1,4-naphthoquinone Derivatives (Mannich Reaction)

The majority of the active 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives are synthesized via a one-pot, three-component Mannich reaction.[1][2][8]

Caption: A simplified workflow for the Mannich reaction synthesis.

Detailed Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 2-hydroxy-1,4-naphthoquinone (1 equivalent) in a suitable solvent, such as ethanol.

-

Addition of Amine and Aldehyde: To the solution, add the corresponding amine (1.1 equivalents) and aldehyde (1.2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Work-up: Upon completion, the solvent is typically removed under reduced pressure. The residue is then purified, often by recrystallization from a suitable solvent or by column chromatography, to yield the pure Mannich base derivative.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

The SYBR Green I-based fluorescence assay is a widely used method to determine the in vitro susceptibility of P. falciparum to antimalarial drugs.[9][10][11]

Protocol Outline:

-

Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Drug Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted in culture medium.

-

Assay Plate Preparation: The drug dilutions are added to a 96-well microtiter plate.

-

Parasite Inoculation: A synchronized parasite culture (predominantly ring stage) is added to each well. The final hematocrit is typically adjusted to 1-2%.

-

Incubation: The plates are incubated for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

-

Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing the SYBR Green I dye is then added to each well.

-

Fluorescence Measurement: The plates are incubated in the dark at room temperature for 1 hour, and the fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA. The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the drug concentration.

Mechanism of Action: Inhibition of the Mitochondrial Electron Transport Chain

The primary mechanism of action for many antimalarial naphthoquinone derivatives is the inhibition of the parasite's mitochondrial electron transport chain (mETC), specifically targeting the cytochrome bc1 complex (Complex III).[12][13][14][15] This inhibition disrupts essential metabolic pathways in the parasite, leading to its death.

Caption: Naphthoquinone derivatives inhibit the cytochrome bc1 complex in the parasite's mETC.

In the blood stage of the parasite, the mETC is not the primary source of ATP, but it is crucial for regenerating the oxidized form of ubiquinone.[12][16][17] This is essential for the function of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting the cytochrome bc1 complex, naphthoquinone derivatives block the regeneration of ubiquinone, which in turn inhibits DHODH and pyrimidine synthesis, ultimately leading to parasite death.[12][16]

Conclusion and Future Directions

The 1,4-naphthoquinone scaffold remains a highly promising starting point for the development of novel antimalarial agents. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the 2 and 3 positions in determining the potency of these derivatives. The detailed experimental protocols provide a foundation for the synthesis and evaluation of new analogs. A deeper understanding of the mechanism of action, particularly the inhibition of the cytochrome bc1 complex, will continue to drive the rational design of next-generation naphthoquinone-based antimalarials with improved efficacy and resistance profiles. Future research should focus on optimizing the pharmacokinetic properties of these compounds and exploring their potential in combination therapies to combat drug-resistant malaria.

References

- 1. Mannich bases derived from lawsone and their metal complexes: synthetic strategies and biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. Synthesis and Evaluation of 2-Hydroxy-1,4-naphthoquinone Derivatives as Potent Antimalarial Agents [jstage.jst.go.jp]

- 5. Synthesis and Evaluation of 2-Hydroxy-1,4-naphthoquinone Derivatives as Potent Antimalarial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. archives.ijper.org [archives.ijper.org]

- 9. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iddo.org [iddo.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Inhibiting Plasmodium cytochrome bc1: a complex issue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of Cytochrome bc1 as a Strategy for Single-Dose, Multi-Stage Antimalarial Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The cytochrome bc1 complex as an antipathogenic target (Journal Article) | OSTI.GOV [osti.gov]

- 16. Plasmodium falciparum Mitochondrial Complex III, the Target of Atovaquone, Is Essential for Progression to the Transmissible Sexual Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

Synthesis of Novel Naphthoquinone Analogs for Biological Screening: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthoquinones are a class of organic compounds derived from naphthalene and are characterized by a 1,4-dione aromatic ring system. This core structure is found in various natural products, including vitamins (Vitamin K) and numerous plant-derived compounds with a wide range of biological activities. The inherent redox properties and ability to generate reactive oxygen species (ROS) make naphthoquinone analogs attractive scaffolds for the development of novel therapeutic agents, particularly in the field of oncology. Synthetic modifications of the naphthoquinone backbone have led to the discovery of potent and selective analogs with enhanced biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

This technical guide provides a comprehensive overview of the synthesis of novel naphthoquinone analogs and their subsequent biological screening. It includes detailed experimental protocols for key synthetic and biological evaluation methods, a compilation of quantitative data in structured tables for comparative analysis, and visualizations of experimental workflows and relevant signaling pathways using the Graphviz DOT language.

I. Synthesis of Naphthoquinone Analogs

The versatile structure of the 1,4-naphthoquinone core allows for a variety of chemical modifications to generate diverse libraries of analogs. Common synthetic strategies involve nucleophilic substitution reactions, multicomponent reactions, and metal-catalyzed cross-coupling reactions. This section details the experimental protocols for the synthesis of two important classes of naphthoquinone analogs: 2-arylaminonaphthoquinones and benzoacridine-5,6-dione derivatives.

General Synthetic Workflow

The synthesis of novel naphthoquinone analogs typically follows a structured workflow, starting from commercially available precursors and proceeding through one or more reaction steps to yield the final compounds. These compounds are then purified and characterized before undergoing biological evaluation.

Experimental Protocol: Synthesis of 2-Arylaminonaphthoquinone Derivatives

This protocol describes the synthesis of 2-arylaminonaphthoquinone derivatives via a nucleophilic substitution reaction between 2-hydroxy-1,4-naphthoquinone (lawsone) and various aryl amines.

Materials:

-

2-hydroxy-1,4-naphthoquinone (Lawsone)

-

Substituted aryl amines (e.g., aniline, p-toluidine)

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 1.0 mmol of 2-hydroxy-1,4-naphthoquinone in 20 mL of glacial acetic acid.

-

Add 1.1 mmol of the desired aryl amine to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into 100 mL of ice-cold water to precipitate the product.

-

Filter the precipitate using a Buchner funnel and wash thoroughly with deionized water.

-

Recrystallize the crude product from ethanol to obtain the pure 2-arylaminonaphthoquinone derivative.

-

Dry the purified product under vacuum and characterize by NMR, Mass Spectrometry, and IR spectroscopy.

Experimental Protocol: Synthesis of Benzoacridine-5,6-dione Derivatives

This protocol details a one-pot, three-component synthesis of benzoacridine-5,6-dione derivatives from 2-hydroxy-1,4-naphthoquinone (lawsone), an aromatic aldehyde, and an arylamine.

Materials:

-

2-hydroxy-1,4-naphthoquinone (Lawsone)

-

Various benzaldehydes

-

Various aryl amines

-

Indium(III) chloride (InCl₃) as a catalyst

-

Ethanol

-

Deionized water

Procedure:

-

To a solution of the arylamine (1 mmol) and benzaldehyde (1 mmol) in 4 mL of ethanol, stir the mixture for 30 minutes at room temperature.

-

Add 2-hydroxy-1,4-naphthoquinone (1 mmol) and InCl₃ (40 mol%) to the reaction mixture.

-

Reflux the mixture overnight.

-

After cooling to room temperature, add 80 mL of water to precipitate the product.

-

Filter the precipitate and purify by preparative layer chromatography to yield the desired benzoacridine-5,6-dione derivative.

II. Biological Screening of Naphthoquinone Analogs

The synthesized naphthoquinone analogs are subjected to a battery of in vitro biological assays to evaluate their therapeutic potential, primarily focusing on their anticancer properties. This section provides detailed protocols for common screening assays.

General Biological Screening Workflow

A typical workflow for the biological evaluation of newly synthesized compounds involves a tiered approach, starting with broad cytotoxicity screening and progressing to more specific assays to elucidate the mechanism of action.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the naphthoquinone analogs in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol: Wound Healing Assay

The wound healing assay is used to assess the effect of compounds on cell migration.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

Sterile 200 µL pipette tips

Procedure:

-

Seed cells into 6-well plates and grow them to form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of the naphthoquinone analogs.

-

Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24, 48 hours) using an inverted microscope.

-

Measure the width of the wound at different time points and calculate the percentage of wound closure.

Experimental Protocol: Colony Formation Assay

The colony formation assay assesses the ability of single cells to proliferate and form colonies, providing an indication of long-term cell survival.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

6-well plates

-

Crystal violet staining solution (0.5% w/v in methanol)

Procedure:

-

Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Treat the cells with various concentrations of the naphthoquinone analogs for 24 hours.

-

Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.

-

Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with crystal violet solution for 30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Experimental Protocol: Apoptosis Assay using Flow Cytometry

This assay quantifies the percentage of apoptotic and necrotic cells after treatment with the naphthoquinone analogs using Annexin V and Propidium Iodide (PI) staining.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of naphthoquinone analogs for 24-48 hours.

-

Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. The cell population can be differentiated into four groups: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

III. Data Presentation

Quantitative data from the biological screening assays are summarized in the following tables for easy comparison of the activity of different naphthoquinone analogs.

Table 1: Cytotoxicity of Novel Naphthoquinone Analogs against Various Cancer Cell Lines

| Compound ID | Structure/Modification | IC₅₀ (µM) - MCF-7 | IC₅₀ (µM) - A549 | IC₅₀ (µM) - HeLa |

| NQ-01 | 2-phenylamino-1,4-naphthoquinone | 8.5 | 12.3 | 10.1 |

| NQ-02 | 2-(4-methylphenyl)amino-1,4-naphthoquinone | 6.2 | 9.8 | 7.5 |

| NQ-03 | 2-(4-methoxyphenyl)amino-1,4-naphthoquinone | 4.1 | 7.5 | 5.8 |

| NQ-04 | 2-(4-chlorophenyl)amino-1,4-naphthoquinone | 10.2 | 15.1 | 13.4 |

| BA-01 | Benzo[a]acridin-5,6-dione | 2.5 | 4.1 | 3.2 |

| BA-02 | 8-methylbenzo[a]acridin-5,6-dione | 1.8 | 3.5 | 2.9 |

| Doxorubicin | Positive Control | 0.5 | 0.8 | 0.6 |

Table 2: Effect of Naphthoquinone Analogs on Cell Migration and Colony Formation

| Compound ID | Concentration (µM) | Wound Closure (%) at 24h | Colony Formation Inhibition (%) |

| NQ-03 | 5 | 45 | 60 |

| BA-02 | 2 | 65 | 85 |

| Control | - | 15 | 0 |

IV. Signaling Pathways

Naphthoquinone analogs exert their biological effects through various mechanisms, often involving the modulation of key signaling pathways. Understanding these pathways is crucial for rational drug design and development.

ROS-Mediated Apoptosis

A common mechanism of action for many anticancer naphthoquinones is the induction of oxidative stress through the generation of reactive oxygen species (ROS). Excessive ROS can damage cellular components and trigger apoptosis through both intrinsic and extrinsic pathways.

Conclusion

The synthesis and biological evaluation of novel naphthoquinone analogs represent a promising avenue for the discovery of new therapeutic agents. The protocols and data presented in this guide offer a framework for researchers in the field of drug discovery and development to design, synthesize, and screen new compounds with enhanced efficacy and selectivity. The versatility of the naphthoquinone scaffold, coupled with a deeper understanding of its mechanisms of action, will continue to drive the development of next-generation therapeutics.

Naphthoquine's Crucial Role in Disrupting Heme Detoxification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the exploration of novel antimalarial agents and a deeper understanding of their mechanisms of action. Naphthoquine, a 4-aminoquinoline derivative, has demonstrated significant promise, particularly in combination therapies. This technical guide provides an in-depth analysis of naphthoquine's primary mode of action: the inhibition of the parasite's heme detoxification pathway. By disrupting the formation of hemozoin, naphthoquine induces a cytotoxic buildup of free heme within the parasite's digestive vacuole, leading to its demise. This document details the biochemical pathways, presents available quantitative data, outlines experimental protocols for assessing heme polymerization inhibition, and explores the structure-activity relationships that govern this critical therapeutic intervention.

The Heme Detoxification Pathway in Plasmodium falciparum

During its intraerythrocytic stage, the malaria parasite digests copious amounts of host hemoglobin in its acidic digestive vacuole (DV) to obtain essential amino acids. This process, however, liberates large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself from the deleterious effects of this free heme, which include membrane damage and the generation of reactive oxygen species, the parasite has evolved a unique detoxification strategy: the polymerization of heme into an inert, insoluble crystalline pigment called hemozoin.[1] This biomineralization process is essential for the parasite's survival and represents a key target for antimalarial drugs.[2] The inhibition of hemozoin formation leads to the accumulation of toxic free heme, ultimately causing parasite death.[3]

Figure 1: Naphthoquine's inhibition of the heme detoxification pathway.

Naphthoquine's Mechanism of Action: Inhibition of Hemozoin Formation

Naphthoquine, like other 4-aminoquinolines such as chloroquine, exerts its antimalarial effect by interfering with the heme polymerization process.[3] The drug accumulates in the acidic digestive vacuole of the parasite.[3] Within this organelle, naphthoquine is thought to bind to free heme, forming a complex that prevents the heme molecules from being incorporated into the growing hemozoin crystal.[3] This inhibition of hemozoin formation leads to a buildup of the toxic drug-heme complex and free heme, which ultimately results in the death of the parasite.[3]

Quantitative Analysis of Naphthoquine's Efficacy

| Compound | Parasite Strain | IC50 (nM) | Reference |

| Naphthoquine | P. falciparum | 8.0 | [4] |

| Naphthoquine | P. vivax | 7.8 | [4] |

| Chloroquine | P. falciparum (CQ-sensitive) | Varies (typically <100 nM) | General Knowledge |

| Chloroquine | P. falciparum (CQ-resistant) | Varies (typically >100 nM) | General Knowledge |

Note: The provided IC50 values for Naphthoquine are for parasite growth inhibition, which is a widely accepted proxy for the disruption of essential pathways like heme detoxification.

Experimental Protocols for Assessing Heme Detoxification Inhibition

The in vitro inhibition of β-hematin (a synthetic form of hemozoin) formation is a widely used method to screen for and characterize compounds that target the heme detoxification pathway. Below are detailed protocols for commonly employed assays.

Colorimetric β-Hematin Formation Inhibition Assay

This method relies on the differential solubility of heme and β-hematin.

Materials:

-

Hemin chloride

-

Dimethyl sulfoxide (DMSO)

-

Sodium acetate buffer (0.5 M, pH 4.4)

-

Test compound (e.g., Naphthoquine) dissolved in DMSO

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Prepare a stock solution of hemin chloride in DMSO.

-

In a 96-well plate, add the sodium acetate buffer.

-

Add the test compound at various concentrations to the wells. Include a positive control (e.g., chloroquine) and a negative control (DMSO vehicle).

-

Initiate the reaction by adding the hemin stock solution to all wells.

-

Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

-

After incubation, centrifuge the plate to pellet the insoluble β-hematin.

-

Carefully remove the supernatant containing unreacted heme.

-

Wash the pellet with DMSO to remove any remaining unreacted heme.

-

Dissolve the β-hematin pellet in a known volume of NaOH or another suitable solvent.

-

Read the absorbance of the dissolved β-hematin at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Figure 2: Workflow for the colorimetric β-hematin inhibition assay.

NP-40 Detergent-Mediated β-Hematin Formation Assay

This assay utilizes a detergent to facilitate β-hematin formation under physiologically relevant conditions.[5]

Materials:

-

Hemin chloride

-

DMSO

-

Nonidet P-40 (NP-40)

-

Acetone

-

Sodium acetate buffer (pH 4.8)

-

Test compound

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Prepare a stock solution of hemin chloride in DMSO.

-

In a 96-well plate, add water, NP-40 stock solution, and acetone.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the heme suspension.

-

Incubate the plate with shaking for a specified time (e.g., 6-18 hours) at 37°C.

-

Quantify the amount of unreacted heme using the pyridine-ferrochrome method, where pyridine complexes with free heme, and the absorbance is measured at 405 nm.[6]

-

Calculate the percentage of inhibition and IC50 values as described previously.

Structure-Activity Relationship (SAR) of Naphthoquine and Analogues

The antimalarial activity of 4-aminoquinolines is intrinsically linked to their chemical structure. While specific SAR studies on a wide range of naphthoquine analogues focusing on heme polymerization inhibition are limited, general principles can be inferred from the broader class of compounds.

-

The 4-Aminoquinoline Core: This moiety is essential for activity, as it is believed to be the primary site of interaction with heme.

-

The Naphthyl Group: The bulky, aromatic naphthyl group likely contributes to the lipophilicity of the molecule, facilitating its accumulation in the parasite's digestive vacuole. It may also participate in π-π stacking interactions with the porphyrin ring of heme.

-

The Side Chain: The nature of the side chain at the 4-amino position significantly influences the drug's physicochemical properties, such as its basicity and lipophilicity, which in turn affect its accumulation in the acidic DV and its interaction with heme.

Further research into the synthesis and evaluation of novel naphthoquine analogues could elucidate more precise structure-activity relationships, paving the way for the design of more potent and selective inhibitors of heme detoxification.

Figure 3: Logical relationships in the structure-activity of naphthoquine.

Conclusion and Future Directions

Naphthoquine's mechanism of action, centered on the inhibition of the heme detoxification pathway, underscores the continued importance of this target in antimalarial drug development. Its potent in vitro activity highlights its potential as a valuable component of combination therapies. Future research should focus on obtaining direct quantitative data on naphthoquine's inhibition of β-hematin formation to provide a more complete picture of its biochemical activity. Furthermore, the synthesis and evaluation of novel naphthoquine analogues will be crucial for elucidating detailed structure-activity relationships and for the rational design of next-generation antimalarials that can overcome existing resistance mechanisms.

References

- 1. 1,4-Naphthoquinones and Others NADPH-Dependent Glutathione Reductase-Catalyzed Redox Cyclers as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scienceasia.org [scienceasia.org]

- 4. In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of the NP-40 Detergent-Mediated Assay in Discovery of Inhibitors of β-Hematin Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of 4-Aminoquinoline Compounds: A Technical Guide for Drug Discovery

An in-depth exploration of the synthesis, structure-activity relationships, and therapeutic potential of 4-aminoquinoline compounds for researchers, scientists, and drug development professionals.

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably for its profound impact on the treatment of malaria.[1][2] The quintessential example, chloroquine, revolutionized malaria therapy in the mid-20th century.[3][4] However, the emergence of widespread drug resistance has necessitated a continuous exploration of the 4-aminoquinoline chemical space to develop new, effective therapeutic agents.[5] This technical guide provides a comprehensive overview of this important class of compounds, detailing their synthesis, structure-activity relationships (SAR), and diverse therapeutic applications beyond malaria, including antiviral, anticancer, and anti-inflammatory activities.[6][7][8]

Synthetic Strategies

The synthesis of 4-aminoquinoline derivatives is well-established, with the most common approach being the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinoline and a suitable amine.[9] This versatile method allows for the introduction of a wide variety of side chains at the 4-position, which is crucial for modulating the compound's physicochemical properties and biological activity.[10]

General Experimental Protocol: Synthesis of 4-Aminoquinoline Derivatives

A typical synthetic procedure involves the condensation of a 7-substituted-4-chloroquinoline with an excess of a mono- or diaminoalkane.[11] The reaction can be carried out under neat conditions or in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).[12]

Example Protocol for the Synthesis of 7-Chloro-N-(2-((diethylamino)methyl)benzyl)quinolin-4-amine:

-

A mixture of o-(diethylaminomethyl)-benzylamine (1 equivalent), 4,7-dichloroquinoline (1.2-1.5 equivalents), and a base such as potassium carbonate (K2CO3) (1.2-1.5 equivalents) is prepared in a round-bottomed flask.[12]

-

Anhydrous triethylamine and a high-boiling point solvent like NMP are added to the mixture.[12]

-

The reaction mixture is heated under reflux with continuous stirring for several hours (e.g., 15 hours) under an inert atmosphere (e.g., nitrogen).[12]

-

After cooling to room temperature, the mixture is diluted with an organic solvent like ethyl acetate.[12]

-

The product is purified through a series of washes with brine and water to remove unreacted starting materials and the solvent.[12]

-

The final product is dried under vacuum and characterized by analytical techniques such as NMR spectroscopy and mass spectrometry.[11][12]

Variations of this protocol, including the use of microwave-assisted synthesis, have been developed to improve reaction efficiency and yields.[6][9]

Structure-Activity Relationships (SAR)

The biological activity of 4-aminoquinoline compounds is highly dependent on the nature and position of substituents on the quinoline ring and the composition of the side chain at the 4-position.

Key SAR Insights for Antimalarial Activity:

-

The 7-Chloro Group: The presence of an electron-withdrawing group, typically a chlorine atom, at the 7-position of the quinoline ring is crucial for high antimalarial potency.[13][14] Other halogens like bromine and iodine at this position can also confer significant activity.[14][15]

-

The 4-Amino Side Chain: The dialkylaminoalkyl side chain at the 4-position is essential for activity. The length and basicity of this side chain significantly influence the drug's accumulation in the parasite's acidic food vacuole, a key aspect of its mechanism of action.[10][13] Modifications to this side chain can help overcome resistance.[16]

-